N-T-Butyl-N'-Isopropylthiourea

Description

BenchChem offers high-quality N-T-Butyl-N'-Isopropylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-T-Butyl-N'-Isopropylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

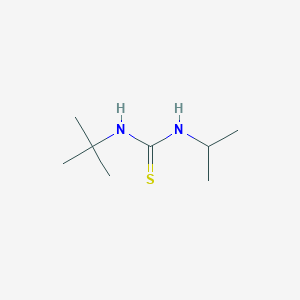

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGKJJRHXYLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508878 | |

| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52599-24-3 | |

| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-t-Butyl-N'-isopropylthiourea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-t-Butyl-N'-isopropylthiourea. While primarily utilized as a key intermediate in the synthesis of the insecticide Buprofezin, its structural motifs are of interest in medicinal chemistry and material science. This document collates available physicochemical data, presents a detailed experimental protocol for its synthesis, and offers an analysis of its structural characteristics. Due to the limited availability of public spectroscopic data for this specific compound, expected spectral characteristics are discussed based on its molecular structure and data from analogous compounds.

Chemical Identity and Physical Properties

N-t-Butyl-N'-isopropylthiourea, also known as 1-tert-butyl-3-isopropylthiourea, is a disubstituted thiourea derivative. Its core structure consists of a thiocarbonyl group flanked by a tert-butyl group and an isopropyl group bound to the nitrogen atoms.

Table 1: Chemical Identifiers for N-t-Butyl-N'-isopropylthiourea

| Identifier | Value |

| IUPAC Name | 1-tert-butyl-3-isopropylthiourea |

| CAS Number | 52599-24-3[1][2] |

| Molecular Formula | C₈H₁₈N₂S[1] |

| Synonyms | N-t-Butyl-N'-isopropylthiourea, 3-tert-butyl-1-(propan-2-yl)thiourea, 1-tert-butyl-3-propan-2-ylthiourea[3] |

Table 2: Physicochemical Properties of N-t-Butyl-N'-isopropylthiourea

| Property | Value | Source |

| Molar Mass | 174.31 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 148.5 - 149.5 °C | [1][5][6] |

| Boiling Point (Predicted) | 215.3 ± 23.0 °C | [3] |

| Density (Predicted) | 0.949 ± 0.06 g/cm³ | [1][3] |

| Solubility | Insoluble in benzene and toluene; Soluble in acetone, chloroform, and dimethylformamide. | [1][5][6] |

Synthesis of N-t-Butyl-N'-isopropylthiourea

The primary and most direct method for the synthesis of N-t-Butyl-N'-isopropylthiourea is the nucleophilic addition of isopropylamine to tert-butyl isothiocyanate.[1][2][5] This reaction is typically carried out in an organic solvent and proceeds readily under mild conditions.

Experimental Protocol

The following protocol is adapted from methodologies described in the patent literature.

Materials:

-

tert-Butyl isothiocyanate

-

Isopropylamine

-

Toluene (or Chlorobenzene as an alternative solvent)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 30g of tert-butyl isothiocyanate and 100 mL of toluene.

-

Cooling: Begin stirring the solution and cool the reaction vessel to 0 °C using an ice bath.

-

Addition of Isopropylamine: Slowly add 15g of isopropylamine dropwise to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 30 °C and continue stirring for 5 hours.

-

Work-up: Upon completion of the reaction, cool the mixture to 10 °C. The product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold toluene.

-

Drying: Dry the purified N-t-Butyl-N'-isopropylthiourea in a vacuum oven to a constant weight.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of N-t-Butyl-N'-isopropylthiourea.

Molecular Structure and Spectroscopic Analysis

Structural Diagram

Caption: Chemical structure of N-t-Butyl-N'-isopropylthiourea highlighting the key functional groups.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Features of N-t-Butyl-N'-isopropylthiourea

| Technique | Predicted Chemical Shifts (δ) / Peaks (cm⁻¹) | Rationale |

| ¹H NMR | ~1.2 ppm (doublet, 6H): Isopropyl methyl protons.~1.4 ppm (singlet, 9H): tert-Butyl methyl protons.~4.3 ppm (septet, 1H): Isopropyl methine proton.~6.0-7.0 ppm (broad singlets, 2H): N-H protons. | The tert-butyl group will present as a sharp singlet due to the nine equivalent protons.[7] The isopropyl group will show a characteristic doublet for the six methyl protons and a septet for the single methine proton. The N-H protons are expected to be broad and their chemical shift can be solvent-dependent. |

| ¹³C NMR | ~22-24 ppm: Isopropyl methyl carbons.~29-31 ppm: tert-Butyl methyl carbons.~48-50 ppm: Isopropyl methine carbon.~52-54 ppm: tert-Butyl quaternary carbon.~180-183 ppm: Thiocarbonyl (C=S) carbon. | The chemical shifts of the alkyl carbons are in the typical aliphatic region. The thiocarbonyl carbon is significantly deshielded and will appear far downfield. |

| FTIR (cm⁻¹) | ~3200-3400 cm⁻¹: N-H stretching vibrations.~2850-3000 cm⁻¹: C-H stretching vibrations (aliphatic).~1500-1550 cm⁻¹ & ~1300-1350 cm⁻¹: C-N stretching and N-H bending vibrations (Thioamide bands).~1365 & ~1390 cm⁻¹: Bending vibrations characteristic of the tert-butyl group.~1000-1200 cm⁻¹: C=S stretching vibration. | The N-H stretches will appear as relatively broad bands. The C-H stretches will be sharp. The combination of C-N and N-H vibrations gives rise to characteristic thioamide bands. The C=S stretch is often weak and can be difficult to assign definitively. |

| Mass Spec. (m/z) | 174 (M⁺): Molecular ion.159: Loss of a methyl radical (CH₃•).115: Loss of a tert-butyl radical ((CH₃)₃C•).58: Cleavage to form [ (CH₃)₂CHNH₂ ]⁺ or [ (CH₃)₃CNH ]⁺. | The molecular ion should be observable. Fragmentation is likely to occur via cleavage of the bulky alkyl groups. Alpha-cleavage adjacent to the nitrogen atoms is a probable fragmentation pathway. |

Applications and Future Directions

The primary documented application of N-t-Butyl-N'-isopropylthiourea is as a crucial intermediate in the industrial synthesis of the insecticide Buprofezin.[1] The thiourea moiety is a versatile functional group in organic synthesis and has been explored in various contexts, including as a ligand in coordination chemistry and as a building block for more complex heterocyclic systems.

While there is no current literature pointing to its direct use in drug development, the N,N'-disubstituted thiourea scaffold is present in a number of biologically active molecules. Further research could explore the potential of N-t-Butyl-N'-isopropylthiourea and its derivatives as scaffolds for novel therapeutic agents or as functional components in material science applications.

Conclusion

This technical guide has summarized the known chemical and physical properties of N-t-Butyl-N'-isopropylthiourea and provided a detailed protocol for its synthesis. The structural features have been outlined, and a predictive analysis of its spectroscopic characteristics has been presented in the absence of publicly available experimental data. As a readily accessible chemical intermediate, N-t-Butyl-N'-isopropylthiourea holds potential for further exploration in various fields of chemical research beyond its current application in the agrochemical industry.

References

- 1. chembk.com [chembk.com]

- 2. 52599-24-3 | CAS DataBase [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. N-T-Butyl-N-Isopropyl thiourea, China N-T-Butyl-N-Isopropyl thiourea Selling, Selling China N-T-Butyl-N-Isopropyl thiourea, lianyungang jindun agrochemical co.,ltd. [chemnet.com]

- 5. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]

- 6. N-T-Butyl-N'-Isopropylthiourea-GMA-DMB1-DMB2-Glycidol-COD-MTCHEM [mingtuochem.com]

- 7. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to N-t-Butyl-N'-isopropylthiourea (CAS 52599-24-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-t-Butyl-N'-isopropylthiourea, with the CAS number 52599-24-3, is a disubstituted thiourea compound.[1] While not extensively studied for its own biological activities, it serves as a crucial intermediate in the synthesis of the commercially significant insecticide, buprofezin. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and discusses the general biological context of thiourea derivatives. Due to a lack of specific pharmacological and toxicological data for N-t-Butyl-N'-isopropylthiourea in publicly accessible literature, this paper also highlights the mechanism of its end-product, buprofezin, to provide a functional context for its primary application.

Chemical and Physical Properties

N-t-Butyl-N'-isopropylthiourea is a white crystalline solid.[2] It is characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, which are substituted with a tert-butyl and an isopropyl group, respectively. These bulky alkyl groups contribute to its steric hindrance and influence its solubility and reactivity.[3] The compound is generally insoluble in aromatic hydrocarbons like benzene and toluene but shows solubility in organic solvents such as acetone, chloroform, and dimethylformamide.[2][4]

| Property | Value | Reference |

| Molecular Formula | C8H18N2S | [5][6] |

| Molar Mass | 174.31 g/mol | [5][6] |

| Melting Point | 148.5 - 152 °C | [1][4] |

| Boiling Point (Predicted) | 215.3 ± 23.0 °C | [1] |

| Density (Predicted) | 0.949 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.31 ± 0.70 | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Insoluble in benzene and toluene; Soluble in acetone, chloroform, and dimethylformamide | [2][4] |

Synthesis of N-t-Butyl-N'-isopropylthiourea

The primary method for synthesizing N-t-Butyl-N'-isopropylthiourea is through the reaction of tert-butyl isothiocyanate with isopropylamine.[4] This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

Experimental Protocol

The following protocol is a generalized procedure derived from patent literature describing the synthesis of this intermediate for buprofezin production.[7]

Materials:

-

tert-Butyl isothiocyanate

-

Isopropylamine

-

Chlorobenzene (or another suitable solvent like toluene)[7]

-

Reaction vessel with stirring and temperature control

Procedure:

-

Charge the reaction vessel with chlorobenzene and tert-butyl isothiocyanate. The weight ratio of tert-butyl isothiocyanate to chlorobenzene can range from 1:4 to 1:8.[8]

-

Stir the mixture for 10-40 minutes at ambient temperature.[8]

-

Cool the mixture to a temperature between 0°C and 30°C.[8]

-

Slowly add isopropylamine dropwise to the reaction mixture over a period of 0.5 to 2 hours. The molar ratio of isopropylamine to tert-butyl isothiocyanate should be approximately 1:1 to 1:1.1.[8]

-

After the addition is complete, maintain the reaction temperature between 20°C and 50°C and continue stirring for 2 to 6 hours to ensure the reaction goes to completion.[8]

-

Upon completion, the resulting solution contains 1-isopropyl-3-tert-butylthiourea.[8] For isolation, the product can be precipitated by cooling, followed by centrifugation and drying.[7]

Biological Activity and Pharmacological Context

There is a notable lack of publicly available research on the specific biological, pharmacological, and toxicological properties of N-t-Butyl-N'-isopropylthiourea. However, the broader class of thiourea derivatives has been the subject of extensive research, revealing a wide range of biological activities.

Thiourea and its derivatives are known to exhibit properties including:

-

Antimicrobial Activity: Certain thiourea compounds have demonstrated efficacy against various bacterial and fungal strains.[9][10]

-

Anticancer Potential: Some derivatives have been investigated for their ability to inhibit tumor growth.[9][11]

-

Antioxidant Effects: Thioureas can act as free radical scavengers.[9][12]

-

Enzyme Inhibition: A well-known application of thiourea derivatives is the inhibition of enzymes like thyroid peroxidase, which is utilized in the treatment of hyperthyroidism.[13]

-

Insecticidal Properties: Several thiourea derivatives function as insect growth regulators.[12]

Role as an Intermediate in Buprofezin Synthesis and Mechanism of Action of Buprofezin

The primary industrial application of N-t-Butyl-N'-isopropylthiourea is as a precursor in the synthesis of buprofezin, a thiadiazine insecticide.[14] Buprofezin is effective against various insect pests, particularly whiteflies and leafhoppers, by inhibiting their growth and development.[14]

The mechanism of action of buprofezin involves the inhibition of chitin biosynthesis.[14][15] Chitin is a crucial component of the insect exoskeleton. By disrupting the synthesis of chitin, buprofezin prevents the proper molting of insect larvae and nymphs, leading to their death.[15] This mode of action makes it an effective insect growth regulator.[16]

Conclusion and Future Perspectives

N-t-Butyl-N'-isopropylthiourea is a well-defined chemical intermediate with established synthesis protocols, primarily driven by its essential role in the production of the insecticide buprofezin. Its physico-chemical properties are reasonably well-documented. However, a significant gap exists in the scientific literature regarding its own biological, pharmacological, and toxicological profile. For a compound that is produced on an industrial scale, the absence of such data is noteworthy. Future research should focus on characterizing the potential biological effects of N-t-Butyl-N'-isopropylthiourea, including its cytotoxicity, genotoxicity, and metabolic fate. Such studies would not only provide a more complete safety profile for this chemical but also explore the possibility of other applications for this and structurally related thiourea derivatives.

References

- 1. Cas 52599-24-3,N-T-BUTYL-N'-ISOPROPYLTHIOUREA | lookchem [lookchem.com]

- 2. N-T-Butyl-N'-Isopropylthiourea-GMA-DMB1-DMB2-Glycidol-COD-MTCHEM [mingtuochem.com]

- 3. CAS 52599-24-3: N-T-Butyl-N'-Isopropylthiourea [cymitquimica.com]

- 4. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]

- 5. N-T-BUTYL-N'-ISOPROPYLTHIOUREA | 52599-24-3 [chemicalbook.com]

- 6. N-T-Butyl-N'-Isopropylthiourea | 52599-24-3 [chemnet.com]

- 7. CN101993401B - Preparation method of 1-isopropyl-3-tertiary butyl thiocarbamide - Google Patents [patents.google.com]

- 8. CN101973962B - Preparation method of buprofezin - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-t-Butyl-N'-isopropylthiourea from tert-Butyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-t-Butyl-N'-isopropylthiourea, a key intermediate in the production of the insecticide Buprofezin.[1][2] The document details the chemical properties, reaction mechanism, experimental protocols, and quantitative data associated with the synthesis of this compound from tert-butyl isothiocyanate and isopropylamine.

Compound Profile

-

IUPAC Name: 1-(tert-butyl)-3-isopropylthiourea[3]

-

CAS Number: 52599-24-3[2]

-

Molecular Formula: C₈H₁₈N₂S[2]

-

Molecular Weight: 174.31 g/mol [2]

-

Solubility: Insoluble in aromatic hydrocarbons like benzene and toluene; soluble in organic solvents such as acetone, chloroform, and dimethylformamide.[1][2]

| Property | Value | Reference |

| Melting Point | 148.5 - 152 °C | [1][2][3] |

| Boiling Point (Predicted) | 215.3 ± 23.0 °C | [2][3] |

| Density (Predicted) | 0.949 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 14.31 ± 0.70 | [2][3] |

Reaction Mechanism and Pathway

The synthesis of N-t-Butyl-N'-isopropylthiourea is achieved through the nucleophilic addition of isopropylamine to the electrophilic carbon atom of the isothiocyanate group in tert-butyl isothiocyanate. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the carbon of the -N=C=S group, leading to the formation of a zwitterionic intermediate. A subsequent proton transfer results in the final stable thiourea product. This reaction is generally straightforward and proceeds with high efficiency.

Caption: Reaction pathway for the synthesis of N-t-Butyl-N'-isopropylthiourea.

Experimental Protocols

The following experimental protocols are based on established industrial synthesis methods, providing a detailed procedure for the preparation of N-t-Butyl-N'-isopropylthiourea.

Synthesis in Toluene

This protocol describes a common industrial method for the synthesis of N-t-Butyl-N'-isopropylthiourea.

Materials:

-

tert-Butyl isothiocyanate

-

Isopropylamine

-

Toluene

Procedure:

-

Charge a reaction kettle with isopropylamine and toluene under vacuum.

-

With stirring, add tert-butyl isothiocyanate dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 10-25 °C.[1]

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.[1]

-

Upon completion, the product precipitates out of the solution.

-

Filter the mixture through a centrifuge to collect the solid product.[1]

-

The filtrate, containing toluene, can be recovered and reused.[1]

-

Dry the filter cake to obtain the final solid N-t-Butyl-N'-isopropylthiourea.[1]

Synthesis in Chlorobenzene

This protocol is derived from a patented industrial process and offers an alternative solvent system.[4]

Materials:

-

tert-Butyl isothiocyanate

-

Isopropylamine

-

Chlorobenzene

Procedure:

-

Add tert-butyl isothiocyanate to chlorobenzene in a weight ratio of 1:4-8 and stir for 10-40 minutes.[4]

-

Cool the mixture to a temperature between 0-30 °C.[4]

-

Add isopropylamine dropwise over a period of 0.5-2 hours. The molar ratio of isopropylamine to tert-butyl isothiocyanate should be maintained between 1:0.9 and 1:1.1.[4]

-

After the addition is complete, allow the reaction to proceed at a temperature of 20-50 °C for 2-6 hours.[4]

-

Cool the resulting solution to precipitate the product.[4]

-

Isolate the solid product by centrifugation.[4]

-

Dry the product to obtain pure N-t-Butyl-N'-isopropylthiourea.[4]

Quantitative Data

The yield of N-t-Butyl-N'-isopropylthiourea is dependent on the reaction conditions. The following table summarizes available data from various sources.

| Solvent | Molar Ratio (IPA:TBI) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dichloromethane | 1:1 (with DIEA) | 20 | 2 | 52 | [3] |

| Chlorobenzene | 1:1 | 35 | 4 | High (not specified) | [4] |

| Toluene | Not specified | 10-25 | 2-4 (post-addition) | High (not specified) | [1] |

DIEA: Diisopropylethylamine, used as a non-nucleophilic base.

Experimental Workflow

The general workflow for the synthesis and purification of N-t-Butyl-N'-isopropylthiourea is outlined below.

Caption: General experimental workflow for the synthesis of N-t-Butyl-N'-isopropylthiourea.

Safety Considerations

-

tert-Butyl isothiocyanate: This reagent is flammable and toxic upon inhalation, ingestion, and skin contact. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Isopropylamine: This is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Solvents: Toluene and chlorobenzene are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of N-t-Butyl-N'-isopropylthiourea from tert-butyl isothiocyanate and isopropylamine is a well-established and efficient chemical process. By carefully controlling reaction parameters such as temperature, reaction time, and solvent, high yields of the desired product can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals involved in the synthesis of this important chemical intermediate.

References

Navigating the Solubility Landscape of N-t-Butyl-N'-isopropylthiourea in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-t-Butyl-N'-isopropylthiourea in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Executive Summary

N-t-Butyl-N'-isopropylthiourea is a compound of interest in various chemical and pharmaceutical applications. Its solubility in organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This guide addresses the current understanding of its solubility profile, providing both qualitative and the limited available quantitative data. Furthermore, it offers a standardized methodology for researchers to determine precise solubility measurements in their laboratories.

Solubility Profile of N-t-Butyl-N'-isopropylthiourea

Current literature and chemical databases provide a consistent but largely qualitative understanding of the solubility of N-t-Butyl-N'-isopropylthiourea.

Qualitative Solubility

The compound exhibits good solubility in polar aprotic and halogenated solvents, while demonstrating poor solubility in aromatic hydrocarbons. This general profile is summarized in the table below.

Table 1: Qualitative Solubility of N-t-Butyl-N'-isopropylthiourea

| Solvent Class | Solvent | Solubility |

| Ketones | Acetone | Soluble |

| Halogenated | Chloroform | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Aromatic Hydrocarbons | Benzene | Insoluble |

| Aromatic Hydrocarbons | Toluene | Insoluble |

Quantitative Solubility Data

To date, specific, experimentally determined quantitative solubility data for N-t-Butyl-N'-isopropylthiourea in a range of organic solvents across various temperatures remains limited in publicly accessible literature. One calculated value suggests a slight solubility of 3.8 g/L at 25 °C, which, in the absence of a specified solvent, is generally presumed to be in water.

Table 2: Quantitative Solubility of N-t-Butyl-N'-isopropylthiourea

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Not Specified (likely Water) | 25 | 3.8 | Calculated |

The lack of comprehensive quantitative data underscores the importance of standardized experimental protocols for researchers to generate reliable and comparable solubility measurements.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of N-t-Butyl-N'-isopropylthiourea in organic solvents using the isothermal gravimetric method. This method is a reliable and widely used technique for generating accurate solubility data.

Materials and Equipment

-

N-t-Butyl-N'-isopropylthiourea (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating/cooling circulator

-

Jacketed glass vials or reaction vessel

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pre-weighed sample vials

Experimental Procedure

-

Preparation: Add an excess amount of N-t-Butyl-N'-isopropylthiourea to a known volume of the selected organic solvent in a jacketed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24-48 hours.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the solid to settle for a sufficient period (e.g., 2-4 hours) at the constant experimental temperature. This ensures that the supernatant is clear and free of suspended particles.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately pass the solution through a syringe filter into a pre-weighed sample vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Weigh the sample vial containing the saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C) until a constant weight is achieved.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following equation:

S = (m_solute / m_solvent) * 100

Where:

-

m_solute is the mass of the dried solid.

-

m_solvent is the mass of the solvent in the sample, calculated as the difference between the mass of the saturated solution and the mass of the dried solid.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of N-t-Butyl-N'-isopropylthiourea.

Caption: A generalized workflow for the gravimetric determination of solubility.

Conclusion

While the qualitative solubility of N-t-Butyl-N'-isopropylthiourea in common organic solvents is established, there is a clear need for the generation of robust quantitative data. The experimental protocol provided in this guide offers a standardized approach for researchers to determine the precise solubility of this compound in various solvents and at different temperatures. Such data will be invaluable for the optimization of processes involving N-t-Butyl-N'-isopropylthiourea in research and industrial settings.

An In-Depth Technical Guide to N-t-Butyl-N'-isopropylthiourea

This guide provides a comprehensive overview of N-t-Butyl-N'-isopropylthiourea, a key intermediate in the synthesis of the insecticide Buprofezin.[1][2][3][4] It is tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, presenting core physicochemical data, detailed experimental protocols, and logical workflow visualizations.

Core Physicochemical Properties

N-t-Butyl-N'-isopropylthiourea, also known as 1-tert-butyl-3-isopropylthiourea, is an organic compound characterized by a thiourea functional group with t-butyl and isopropyl substituents on its nitrogen atoms.[5] These bulky alkyl groups influence its steric properties, stability, and solubility.[5] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H18N2S | [1][2][6][7][8] |

| Molecular Weight | 174.31 g/mol | [1][2][6][7][8] |

| CAS Number | 52599-24-3 | [1][6][7][8] |

| Appearance | Pure white crystals | [1][2][3][4] |

| Melting Point | 148.5 - 152 °C | [1][3][6][7] |

| Boiling Point | 215.3 ± 23.0 °C (Predicted) | [1][3][6][7] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [1][3][6] |

| pKa | 14.31 ± 0.70 (Predicted) | [1][3][6][7] |

| Solubility | Insoluble in benzene, toluene; Soluble in acetone, chloroform, dimethylformamide.[1][2][3][4] | [1][2][3][4] |

Synthesis Protocol

The primary method for synthesizing N-t-Butyl-N'-isopropylthiourea is through the reaction of tert-butyl isothiocyanate with isopropylamine.[1][2][3]

Experimental Methodology:

-

Reactor Preparation: Isopropylamine and a solvent such as toluene are charged into a reaction kettle under vacuum.[1]

-

Reactant Addition: While stirring the solution at a controlled temperature of 10-25 °C, tert-butyl isothiocyanate is added dropwise over a period of 1 to 2 hours.[1]

-

Reaction Incubation: After the addition is complete, the mixture is maintained at the same temperature and stirred for an additional 2 to 4 hours to ensure the reaction proceeds to completion.[1]

-

Product Isolation: Upon completion, the resulting solid product is isolated via centrifugal filtration.[1]

-

Purification: The collected filter cake is dried to yield the final pure N-t-Butyl-N'-isopropylthiourea. The filtrate, containing the solvent, can be recovered for reuse.[1]

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for N-t-Butyl-N'-isopropylthiourea.

Caption: Synthesis workflow for N-t-Butyl-N'-isopropylthiourea.

References

- 1. chembk.com [chembk.com]

- 2. N-T-BUTYL-N'-ISOPROPYLTHIOUREA | 52599-24-3 [chemicalbook.com]

- 3. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]

- 4. N-T-Butyl-N'-Isopropylthiourea-GMA-DMB1-DMB2-Glycidol-COD-MTCHEM [mingtuochem.com]

- 5. CAS 52599-24-3: N-T-Butyl-N'-Isopropylthiourea [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. N-T-Butyl-N'-Isopropylthiourea | 52599-24-3 [chemnet.com]

Spectroscopic Profile of N-t-Butyl-N'-isopropylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-t-Butyl-N'-isopropylthiourea, a thiourea derivative with applications in chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups: a tert-butyl group, an isopropyl group, and a thiourea core. This information is intended to aid researchers in the identification, characterization, and quality control of N-t-Butyl-N'-isopropylthiourea.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N-t-Butyl-N'-isopropylthiourea. These predictions are derived from established chemical shift ranges and characteristic vibrational frequencies for the respective functional moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the t-butyl and isopropyl groups, as well as exchangeable signals for the N-H protons.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| t-Butyl (CH₃) | 0.5 - 2.0[1] | Singlet | 9H |

| Isopropyl (CH₃) | ~1.2 | Doublet | 6H |

| Isopropyl (CH) | ~4.0 | Septet | 1H |

| N-H (Thiourea) | Broad, variable | Singlet (broad) | 2H |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals corresponding to the unique carbon environments within the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| t-Butyl (C(CH₃)₃) | 20 - 42[1] |

| t-Butyl (C(CH₃)₃) | 50 - 60 |

| Isopropyl (CH(CH₃)₂) | 45 - 55 |

| Isopropyl (CH(CH₃)₂) | 20 - 25 |

| Thiourea (C=S) | 180 - 190[2] |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C=S functional groups of the thiourea core, in addition to C-H stretching and bending vibrations from the alkyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400[3][4] | Medium to Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| N-H Bend | 1550 - 1650[4] | Medium to Strong |

| C-N Stretch | 1400 - 1500[5] | Medium |

| C=S Stretch | 1000 - 1200[6][7][8] and/or 700-850[5][6] | Medium to Weak |

Mass Spectrometry (MS)

The mass spectrum of N-t-Butyl-N'-isopropylthiourea (molar mass: 174.31 g/mol ) is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. Key fragmentation pathways for N-alkyl thioureas typically involve cleavage adjacent to the central carbon atom.[9] Common fragments would likely arise from the loss of the t-butyl group or the isopropyl group.

Experimental Protocols

The following are detailed, generic protocols for obtaining the spectroscopic data discussed above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of N-t-Butyl-N'-isopropylthiourea in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11][12][13] Ensure the sample is fully dissolved and free of any solid particles to maintain magnetic field homogeneity.[12]

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

For ¹³C NMR, a higher sample concentration (50-100 mg) may be necessary.[11]

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

Typical spectral width: 0-220 ppm.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[14]

-

Solution Sample: Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., chloroform, carbon tetrachloride).[15][16] Place a drop of the solution between two salt plates (e.g., NaCl or KBr).[15]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[17]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.[14]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).[18]

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source. In EI, the sample is bombarded with a high-energy electron beam.[19][20] In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[18][21]

-

The detector records the abundance of ions at each m/z value.[21][22]

-

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion intensity versus m/z. Analyze the spectrum to identify the molecular ion and characteristic fragment ions.[18]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like N-t-Butyl-N'-isopropylthiourea.

Caption: General workflow for spectroscopic analysis.

References

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. How To [chem.rochester.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 20. microbenotes.com [microbenotes.com]

- 21. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 22. acdlabs.com [acdlabs.com]

Potential Applications of N-t-Butyl-N'-isopropylthiourea in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyl-N'-isopropylthiourea, a disubstituted thiourea derivative, is a compound with largely unexplored potential in the realm of biomedical research. While its primary documented application is as a chemical intermediate in the synthesis of the insecticide buprofezin, the broader class of thiourea derivatives represents a "privileged structure" in medicinal chemistry.[1][2] Compounds containing the thiourea scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The structural features of N-t-Butyl-N'-isopropylthiourea, specifically its bulky and lipophilic N-alkyl substituents, suggest that it may interact with various biological targets, making it a person of interest for further investigation.

This technical guide aims to provide an in-depth overview of the potential research applications of N-t-Butyl-N'-isopropylthiourea, drawing insights from the known biological activities of structurally related thiourea derivatives. It will cover plausible synthetic routes, potential therapeutic targets, and general experimental protocols for its investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-t-Butyl-N'-isopropylthiourea is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 52599-24-3 | [4][5][6] |

| Molecular Formula | C8H18N2S | [4][5][6] |

| Molecular Weight | 174.31 g/mol | [4][5][6] |

| Melting Point | 148.5-152 °C | [5][6][7] |

| Appearance | White crystalline powder | [6][7] |

| Solubility | Insoluble in aromatic hydrocarbons (e.g., benzene, toluene); Soluble in organic solvents (e.g., acetone, chloroform, dimethylformamide). | [6][7] |

Potential Research Applications

Based on the extensive research into thiourea derivatives, several key areas of investigation are proposed for N-t-Butyl-N'-isopropylthiourea.

Enzyme Inhibition

Thiourea derivatives are known to be effective enzyme inhibitors.[8][9][10] The presence of the sulfur atom allows for coordination with metal ions in enzyme active sites, while the nitrogen atoms can participate in hydrogen bonding. The bulky t-butyl and isopropyl groups of N-t-Butyl-N'-isopropylthiourea may confer selectivity for specific enzyme pockets.

Potential Enzyme Targets:

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[8] Several thiourea derivatives have been reported as inhibitors of these enzymes.[8]

-

Lipoxygenase (LOX) and Xanthine Oxidase (XO): These enzymes are involved in inflammatory pathways and oxidative stress. Unsymmetrical thiourea derivatives have shown inhibitory activity against both LOX and XO.[9][11]

-

11β-Hydroxysteroid Dehydrogenases (11β-HSD1 and 11β-HSD2): These enzymes are involved in glucocorticoid metabolism and are targets for metabolic and inflammatory diseases. Notably, N-tert-butyl substituted pseudothiohydantoin derivatives have been investigated as inhibitors of these enzymes.[12]

-

Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in dermatology and for treating hyperpigmentation disorders.

-

Urease: Urease inhibitors are relevant in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant anticancer activity through various mechanisms.[3][13][14]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Thiourea compounds can trigger programmed cell death in cancer cells.[13]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[14]

-

Inhibition of Cancer-Related Enzymes: This could include kinases, proteases, and other enzymes crucial for tumor growth and survival.

-

Disruption of Microtubule Polymerization: Some anticancer agents function by interfering with the cytoskeleton of cancer cells.

Antimicrobial Activity

The thiourea scaffold is present in several antimicrobial agents.[3][15] These compounds can exhibit broad-spectrum activity against bacteria and fungi.

Potential Targets:

-

Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in the biosynthesis of peptidoglycan.

-

Bacterial DNA Gyrase and Topoisomerase IV: These are essential enzymes for bacterial DNA replication.

-

Fungal Ergosterol Biosynthesis: Inhibition of enzymes in the ergosterol pathway, which is crucial for fungal cell membrane integrity.

Antioxidant Activity

Some thiourea derivatives have been shown to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals and chelate metal ions.[9][16]

Experimental Protocols

Synthesis of N-t-Butyl-N'-isopropylthiourea

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with an amine.[1][5][6]

Materials:

-

tert-Butyl isothiocyanate

-

Isopropylamine

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, or chlorobenzene)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve isopropylamine (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.

-

With continuous stirring, add tert-butyl isothiocyanate (1.0-1.1 equivalents) dropwise to the amine solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-t-Butyl-N'-isopropylthiourea.

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CAS 52599-24-3: N-T-Butyl-N'-Isopropylthiourea [cymitquimica.com]

- 5. 52599-24-3 | CAS DataBase [m.chemicalbook.com]

- 6. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]

- 7. N-T-Butyl-N'-Isopropylthiourea-GMA-DMB1-DMB2-Glycidol-COD-MTCHEM [mingtuochem.com]

- 8. mdpi.com [mdpi.com]

- 9. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

N-T-Butyl-N'-Isopropylthiourea: An In-Depth Technical Guide on its Core Mechanism of Action in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of N-T-Butyl-N'-Isopropylthiourea and related compounds in insects. N-T-Butyl-N'-Isopropylthiourea is primarily known as a key intermediate in the synthesis of the commercial insecticide buprofezin.[1][2][3][4][5][6] While direct studies on the specific insecticidal properties and mode of action of N-T-Butyl-N'-Isopropylthiourea are not publicly available, this guide will focus on the well-established mechanism of its end-product, buprofezin. Furthermore, it will explore the broader context of thiourea derivatives' insecticidal activity, offering insights into potential, yet unconfirmed, mechanisms for the target compound.

Introduction to N-T-Butyl-N'-Isopropylthiourea and its Significance

N-T-Butyl-N'-Isopropylthiourea is a chemical compound that serves as a crucial building block in the industrial synthesis of buprofezin, a widely used insect growth regulator (IGR).[1][2][3][4][5][6] IGRs represent a class of insecticides that interfere with the growth, development, and metamorphosis of insects, often exhibiting greater selectivity towards target pests and lower toxicity to non-target organisms compared to conventional neurotoxic insecticides. The study of intermediates like N-T-Butyl-N'-Isopropylthiourea is valuable for understanding the structure-activity relationships of the final active ingredient and for the potential discovery of new bioactive molecules.

Core Mechanism of Action: Insights from Buprofezin

The primary mechanism of action attributed to the chemical lineage of N-T-Butyl-N'-Isopropylthiourea is the inhibition of chitin synthesis, a process central to the life cycle of insects.

Inhibition of Chitin Synthesis

Buprofezin, the insecticide synthesized from N-T-Butyl-N'-Isopropylthiourea, acts as a potent inhibitor of chitin biosynthesis.[7][8][9] Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the insect exoskeleton. This rigid yet flexible structure provides physical protection, support, and prevents desiccation.

During their life cycle, insects undergo a series of molts, shedding their old exoskeleton to allow for growth. The formation of a new, larger cuticle is a complex and highly regulated process that is critically dependent on the synthesis and deposition of chitin. By inhibiting chitin synthesis, buprofezin disrupts this vital process, leading to a failure in molting and ultimately, the death of the insect, particularly in the nymphal stages.[7][8]

Effects on Prostaglandin Synthesis

Some research suggests a possible link between chitin synthesis inhibition and the prostaglandin (PG) synthesis pathway. While the direct inhibition of prostaglandin synthesis is a known mechanism for certain anti-inflammatory drugs, its role in the insecticidal action of chitin synthesis inhibitors is an area of ongoing investigation.[10][11][12][13]

Potential Mechanisms of Action of Thiourea Derivatives

While the primary focus remains on chitin synthesis inhibition due to its link with buprofezin, it is important to consider other potential mechanisms of action associated with the broader class of thiourea insecticides.

Mitochondrial Respiration Inhibition

Certain thiourea derivatives, such as the insecticide diafenthiuron, are known to be metabolically converted into a carbodiimide product. This active metabolite is a potent inhibitor of mitochondrial respiration.[14] It is hypothesized that this carbodiimide product targets mitochondrial ATPase, disrupting the production of ATP and leading to cellular energy depletion and insect death.[14]

Octopamine Receptor Modulation

Octopamine is a key neurotransmitter and neurohormone in invertebrates, playing a role in various physiological processes. The octopamine receptors are G-protein coupled receptors (GPCRs) and are a target for some insecticides. While not directly demonstrated for N-T-Butyl-N'-Isopropylthiourea, the potential for thiourea derivatives to interact with these receptors cannot be entirely ruled out and represents a plausible area for further investigation.

Quantitative Data

As N-T-Butyl-N'-Isopropylthiourea is an intermediate, there is a lack of publicly available data on its direct insecticidal efficacy. The following table summarizes the toxicity data for the final product, buprofezin, against various insect pests.

| Compound | Insect Species | Life Stage | Bioassay Method | LC50 / LD50 | Reference |

| Buprofezin | Bemisia tabaci (Whitefly) | Nymphs | Leaf Dip | 0.15 mg/L | Not directly available in snippets |

| Buprofezin | Nilaparvata lugens (Brown Planthopper) | Nymphs | Topical Application | 0.04 µ g/insect | Not directly available in snippets |

| Buprofezin | Trialeurodes vaporariorum (Greenhouse Whitefly) | Nymphs | Foliar Spray | 1.2 mg/L | Not directly available in snippets |

Experimental Protocols

Detailed methodologies are crucial for the study of insecticide mechanisms. Below are protocols for key experiments relevant to the potential modes of action discussed.

Chitin Synthase Inhibition Assay

This assay is designed to measure the in vitro inhibition of chitin synthase, the enzyme responsible for chitin polymerization.

Enzyme Preparation:

-

Dissect the integument from late-instar insect larvae.

-

Homogenize the tissue in a cold buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate to pellet cell debris.

-

The supernatant, containing the microsomal fraction with chitin synthase, is used as the enzyme source.

Assay Procedure:

-

Prepare a reaction mixture containing the enzyme preparation, the substrate UDP-[¹⁴C]N-acetylglucosamine, and various concentrations of the test compound (e.g., N-T-Butyl-N'-Isopropylthiourea or buprofezin).

-

Incubate the mixture at an optimal temperature (e.g., 25-30°C) for a defined period.

-

Stop the reaction by adding a denaturing solution (e.g., 10% trichloroacetic acid).

-

Filter the mixture through a glass fiber filter to capture the radiolabeled chitin polymer.

-

Wash the filter to remove unincorporated substrate.

-

Quantify the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

Mitochondrial Respiration Assay

This protocol is used to assess the effect of a compound on the oxygen consumption of isolated insect mitochondria.

Mitochondria Isolation:

-

Dissect flight muscles from adult insects (e.g., blowflies).

-

Homogenize the tissue in a cold isolation buffer (e.g., containing sucrose, EDTA, and BSA).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a suitable assay buffer.

Oxygen Consumption Measurement:

-

Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

-

Add the isolated mitochondria to the chamber containing the assay buffer and a respiratory substrate (e.g., pyruvate, proline).

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

-

Introduce the test compound at various concentrations and monitor any changes in the rates of State 2, State 3, and uncoupled respiration.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthesis of Buprofezin and its Mechanism of Action.

Caption: Potential Mechanisms of Action for Thiourea Insecticides.

Caption: Experimental Workflow for Chitin Synthase Inhibition Assay.

Conclusion

N-T-Butyl-N'-Isopropylthiourea is a scientifically significant molecule due to its role as a precursor to the insecticide buprofezin. While its intrinsic biological activity in insects has not been a subject of extensive research, the well-documented mechanism of buprofezin as a potent chitin synthesis inhibitor provides a strong foundation for understanding its chemical lineage. The broader family of thiourea derivatives exhibits diverse modes of action, including mitochondrial inhibition and potential interactions with neurotransmitter receptors, suggesting that further investigation into intermediates like N-T-Butyl-N'-Isopropylthiourea could yield novel insights for insecticide development. This guide provides a comprehensive summary of the current knowledge and outlines key experimental approaches for future research in this area.

References

- 1. apps.who.int [apps.who.int]

- 2. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN103880778A - Preparation method of buprofezin - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. N-T-BUTYL-N'-ISOPROPYLTHIOUREA CAS#: 52599-24-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tissue-selective inhibition of prostaglandin synthesis in rat by tepoxalin: anti-inflammatory without gastropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of prostaglandin synthesis by glucocorticoids in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

The Rising Therapeutic Potential of Asymmetrical Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold, a versatile pharmacophore, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Among its derivatives, asymmetrically substituted thioureas have emerged as particularly promising candidates for the development of novel therapeutic agents. Their unique structural features, characterized by differential substitution on the nitrogen atoms, allow for fine-tuning of their physicochemical properties and biological targets. This technical guide provides an in-depth overview of the core biological activities of asymmetrical thiourea derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities and Mechanisms of Action

Asymmetrical thiourea derivatives have demonstrated a remarkable range of biological effects, most notably in the realms of anticancer, antimicrobial, and enzyme inhibition activities. Their mechanism of action often involves interference with crucial cellular signaling pathways.

Anticancer Activity

A substantial body of research highlights the potent anti-proliferative effects of asymmetrical thiourea derivatives against a variety of cancer cell lines.[1][2][3][4] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by targeting key players in cancer progression.[1][4]

Several studies have identified receptor tyrosine kinases (RTKs) as primary targets for these derivatives.[3] By inhibiting the phosphorylation of receptors such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase (JAK), these compounds can effectively block downstream signaling cascades that are critical for cancer cell survival and proliferation.[5][6][7][8][9][10][11][12][13]

Antimicrobial and Antiviral Activities

The antimicrobial properties of asymmetrical thiourea derivatives are also well-documented, with demonstrated efficacy against both bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial metabolic pathways and the inhibition of essential enzymes.[14][15] Furthermore, certain derivatives have exhibited promising antiviral activity, particularly against picornaviruses, by preventing the uncoating of the viral capsid, a crucial step for the release of the viral genome into the host cell.[16][17]

Enzyme Inhibition

Beyond their anticancer and antimicrobial effects, asymmetrical thiourea derivatives are recognized as potent inhibitors of various enzymes. This includes, but is not limited to, protein tyrosine kinases, as mentioned earlier, as well as other enzymes implicated in disease pathogenesis. The thiourea moiety's ability to form hydrogen bonds and coordinate with metal ions in enzyme active sites contributes significantly to their inhibitory potential.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various asymmetrical thiourea derivatives, the following tables summarize key quantitative data reported in the literature.

Table 1: Anticancer Activity of Asymmetrical Thiourea Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [1] |

| Bis-thiourea structure | Human leukemia | As low as 1.50 | [1] |

| Non-metal-containing thiourea | Breast and Lung | 7 - 20 (LC50) | [1] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [18] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [18] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 | [18] |

| 1-aryl-3-(pyridin-2-yl) thiourea 20 | MCF-7 | 1.3 | [13] |

| 1-aryl-3-(pyridin-2-yl) thiourea 20 | SkBR3 | 0.7 | [13] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [13] |

| Chiral thiourea 7d, 7e1, 7e3 | Colon, Melanoma, Ovarian, Breast | Higher than 5-fluorouracil | [15] |

Table 2: Antimicrobial Activity of Asymmetrical Thiourea Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-based thioureas 3 & 9 | Gram-positive cocci | 2 - 32 | [19] |

| Triazole scaffold derivatives | Gram-positive cocci | 4 - 32 | |

| Triazole scaffold derivatives | MRSA | 4 - 64 |

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by asymmetrical thiourea derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. benchchem.com [benchchem.com]

- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. protocols.io [protocols.io]

N-tert-Butyl-N'-isopropylthiourea: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential health and safety information for N-tert-Butyl-N'-isopropylthiourea (CAS No. 52599-24-3). The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-tert-Butyl-N'-isopropylthiourea is provided in the table below. This data is crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂S | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 174.31 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | White crystalline solid | --INVALID-LINK--[3] |

| Melting Point | 150-152 °C | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Boiling Point | 215.3 ± 23.0 °C (Predicted) | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Solubility | Insoluble in water and aromatic hydrocarbons (e.g., benzene, toluene). Soluble in organic solvents such as acetone, chloroform, and dimethylformamide. | --INVALID-LINK--[1], --INVALID-LINK--[4] |

| pKa | 14.31 ± 0.70 (Predicted) | --INVALID-LINK--[1], --INVALID-LINK--[2] |

Hazard Identification and GHS Classification

N-tert-Butyl-N'-isopropylthiourea is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its classification is presented below.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

Source: Fisher Scientific Safety Data Sheet[3]

The primary health hazard associated with this compound is its acute oral toxicity. Ingestion can lead to harmful effects.

Routes of Exposure and Health Effects

The main routes of occupational exposure are ingestion, inhalation of dust, and skin or eye contact. Based on the GHS classification, the most significant health effect is from ingestion. While specific data on skin and eye irritation is limited, it is prudent to avoid contact.

Caption: Key health hazards of N-tert-Butyl-N'-isopropylthiourea.

Experimental Protocols: Acute Oral Toxicity Assessment

While specific experimental data for N-tert-Butyl-N'-isopropylthiourea is not publicly available, a standard method for assessing acute oral toxicity is the OECD Test Guideline 423 (Acute Toxic Class Method). This protocol is designed to classify a substance into a GHS toxicity category using a reduced number of animals.

Methodology Overview (OECD 423):

-

Test Animals: Healthy, young adult rodents (typically rats, nulliparous and non-pregnant females are preferred) are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to a standard laboratory diet and drinking water ad libitum.

-

Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. The vehicle used for dissolving or suspending the substance should be non-toxic (e.g., water, corn oil). Dose volumes are kept minimal, generally not exceeding 1-2 mL/100g of body weight.

-

Dosing Procedure: The method uses a stepwise procedure with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, or 2000 mg/kg body weight) based on any existing information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often recommended.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

-

Data Analysis and Classification: The number of animals that die within a defined period is used to classify the substance into one of the GHS acute toxicity categories. The method provides a cut-off range for the LD50 value rather than a precise point estimate.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

-

Handling:

-

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Exposure Controls and Personal Protection

To prevent exposure, appropriate engineering controls and personal protective equipment (PPE) must be used.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation or a chemical fume hood is recommended. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields (conforming to EN166 or OSHA 29 CFR 1910.133). |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. |

| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention if symptoms persist.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth with water. Do NOT induce vomiting. |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. This may include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Keep the product and empty containers away from heat and sources of ignition. Hazardous combustion products may include carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Caption: General workflow for handling a chemical spill.

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment. Prevent further leakage or spillage if safe to do so.

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected. Hazardous combustion products are detailed in the fire-fighting section.

Toxicological Information

-

Acute Oral Toxicity: Classified as Category 4 (Harmful if swallowed). Specific LD50 data is not available.

-

Skin Corrosion/Irritation: No classification data available.

-

Serious Eye Damage/Irritation: No classification data available.

-

Respiratory or Skin Sensitization: No classification data available.

-

Germ Cell Mutagenicity: No classification data available.

-

Carcinogenicity: No classification data available.

-

Reproductive Toxicity: No classification data available.

-

STOT-Single Exposure: No classification data available.

-

STOT-Repeated Exposure: No classification data available.

-

Aspiration Hazard: No classification data available.

Ecological Information

-

Ecotoxicity: Do not empty into drains.

-

Persistence and Degradability: The substance is insoluble in water, suggesting low mobility and potentially slow degradation in aqueous environments.

-

Bioaccumulation: No information available.

-

Mobility in Soil: Due to its low water solubility, it is not likely to be mobile in the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. The waste should be handled by a licensed professional waste disposal service.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Synthesis Protocol for N-tert-Butyl-N'-isopropylthiourea: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-tert-Butyl-N'-isopropylthiourea, a key intermediate in the preparation of the insect growth regulator, buprofezin. The following sections detail the chemical properties, a laboratory-scale synthesis protocol, and the relevant biological context of this compound.

Chemical Properties and Data

N-tert-Butyl-N'-isopropylthiourea is a disubstituted thiourea derivative. Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₁₈N₂S | [1][2] |

| Molecular Weight | 174.31 g/mol | [1][2] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 148.5-152 °C | [1][3][4] |

| Solubility | Insoluble in aromatic hydrocarbons (e.g., benzene, toluene); Soluble in acetone, chloroform, and dimethylformamide. | [1][2] |

| Predicted Density | 0.949 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 14.31 ± 0.70 | [1][3] |

Experimental Protocols

The primary method for synthesizing N-tert-Butyl-N'-isopropylthiourea is the reaction of tert-butyl isothiocyanate with isopropylamine.[1][5] The following protocol is a representative procedure based on literature data.

Materials and Equipment

-

tert-Butyl isothiocyanate

-

Isopropylamine

-

Toluene or Chlorobenzene (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Büchner funnel and filter flask

-

Vacuum oven

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl isothiocyanate in toluene (a weight ratio of 1:4 to 1:8 of isothiocyanate to solvent is suggested).[6]

-

Addition of Isopropylamine: Cool the solution to 0-15 °C using an ice bath.[6][7] Slowly add isopropylamine dropwise to the stirred solution over a period of 30 minutes to 2 hours. A molar ratio of approximately 1:1 between isopropylamine and tert-butyl isothiocyanate is recommended.[7]

-